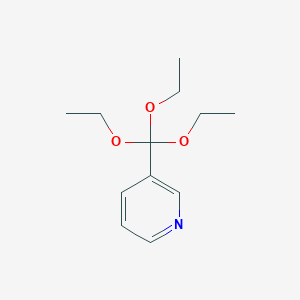
3-(Triethoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethoxymethyl)pyridine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a triethoxymethyl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Alkyl halides, organometallic reagents, aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine compounds.
Scientific Research Applications
Chemistry: 3-(Triethoxymethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine-containing molecules makes it a valuable tool in biochemical assays .
Medicine: Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(Triethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom at position 1.
3-Methylpyridine: A methyl-substituted pyridine with similar chemical properties.
Pyridine N-oxide: An oxidized form of pyridine with increased electron density at the nitrogen atom.
Uniqueness: 3-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical reactivity and physical properties. This functional group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions. Additionally, the triethoxymethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-8-7-9-13-10-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
CTZOHFRDFXZDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CN=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















